N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
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Description
“N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide” is a chemical compound with the molecular formula C20H24N6O2 . It has a molecular weight of 380.4 g/mol . The compound is also known by other names such as “N- (4-methylphenyl)-2- [8- (3-methylpiperidin-1-yl)-3-oxo [1,2,4]triazolo [4,3-a]pyrazin-2 (3H)-yl]acetamide” and "AKOS005742030" .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C20H24N6O2/c1-14-5-7-16 (8-6-14)22-17 (27)13-26-20 (28)25-11-9-21-18 (19 (25)23-26)24-10-3-4-15 (2)12-24/h5-9,11,15H,3-4,10,12-13H2,1-2H3, (H,22,27)" . The Canonical SMILES string is "CC1CCCN (C1)C2=NC=CN3C2=NN (C3=O)CC (=O)NC4=CC=C (C=C4)C" .Physical and Chemical Properties Analysis
The compound has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 80.6 Ų . The exact mass and the monoisotopic mass of the compound are both 380.19607403 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a subject of interest in the synthesis of various heterocyclic compounds. Research has been conducted on the synthesis of innovative heterocycles incorporating thiadiazole moieties, which are valuable for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, through versatile precursors (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Another research direction explores the anticancer and antimicrobial activities of new heterocyclic compounds incorporating antipyrine-based structures. These compounds have been synthesized and their structures elucidated through various spectroscopic methods. Some of these compounds have shown promising biological activities, suggesting potential applications in medical and pharmaceutical research (Riyadh, Kheder, & Asiry, 2013).
Tankyrase Inhibition
A new class of derivatives has been synthesized and characterized for their ability to inhibit tankyrases (TNKSs), enzymes implicated in various physiological and pathological conditions. One such compound, 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol, has emerged as a potent, selective TNKSs inhibitor. This discovery opens new avenues for pharmacological research aimed at developing treatments for diseases involving TNKSs (Liscio, Carotti, Asciutti, Karlberg, Bellocchi, Llacuna, Macchiarulo, Aaronson, Schüler, Pellicciari, & Camaioni, 2014).
Anticonvulsant and Antimicrobial Activities
The synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has been investigated for their potential anticonvulsant activity. Some of these compounds have shown significant efficacy against seizures in animal models, highlighting their potential as novel anticonvulsant drugs (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Furthermore, the synthesis and evaluation of new pyrazoline and pyrazole derivatives have been conducted, with some compounds exhibiting notable antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant pathogens (Hassan, 2013).
Antioxidant, Analgesic, and Anti-inflammatory Activities
A specific derivative, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, has been synthesized and screened for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. This compound exhibited noticeable activities in these areas, suggesting its potential as a pharmacological agent with multiple therapeutic effects (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Properties
IUPAC Name |
2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-14-6-5-8-26(12-14)20-21-25-28(22(30)27(21)9-7-23-20)13-18(29)24-19-16(3)10-15(2)11-17(19)4/h7,9-11,14H,5-6,8,12-13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUXMOWSSNSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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